6,8-Dichloropyrido[2,3-b]pyrazine
Overview
Description
6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.02 g/mol It is characterized by the presence of two chlorine atoms at positions 6 and 8 on the pyrido[2,3-b]pyrazine ring system
Mechanism of Action
Mode of Action
It is known that pyridazine derivatives, which include 6,8-dichloropyrido[2,3-b]pyrazine, have a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete chlorination. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 6 and 8 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization and Annulation: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with amines can yield amino-substituted pyrido[2,3-b]pyrazine derivatives, which may have enhanced biological activity .
Scientific Research Applications
6,8-Dichloropyrido[2,3-b]pyrazine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another diazine compound with adjacent nitrogen atoms, known for its diverse pharmacological activities.
Pyrimidine: A diazine with nitrogen atoms at positions 1 and 3, widely studied for its role in nucleic acids and pharmaceuticals.
Uniqueness
6,8-Dichloropyrido[2,3-b]pyrazine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. This structural feature distinguishes it from other diazines and contributes to its potential as a versatile scaffold in drug discovery and materials science .
Biological Activity
6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The compound's mechanisms of action and potential therapeutic applications are also discussed.
This compound belongs to a class of compounds known for their structural complexity and biological significance. Its molecular formula is , and it features a fused bicyclic structure that contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 10.74 μM against the BEL-7402 liver cancer cell line, demonstrating potent cytotoxic effects without significant toxicity to normal human vascular endothelial cells (IC50 > 40 μM) .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Notes |
---|---|---|
BEL-7402 | 10.74 | Significant inhibition; low toxicity |
MCF-7 | 9.1 | Comparable to standard chemotherapeutics |
A549 | 0.13 | High potency observed |
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties as well. It inhibits the expression of pro-inflammatory cytokines and reduces nitric oxide production in macrophages exposed to lipopolysaccharide (LPS). One study found that derivatives containing the pyrazine structure demonstrated over 56% inhibition of LPS-induced nitric oxide overexpression at concentrations around 20 μM .
Neuroprotective Activity
Neuroprotective effects have also been documented for this compound. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis. Specifically, it was noted that the compound could upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax and cytochrome-C .
Table 2: Neuroprotective Effects
Parameter | Result |
---|---|
EC50 against PC12 cells | 5.44 μM |
Mechanism | Upregulation of Bcl-2/Bax ratio |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases involved in cancer signaling pathways. For instance, it showed inhibition constants below 10 μM for TGF-beta receptor kinases .
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects by reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cerebral Ischemia Model : In animal models of cerebral ischemia-reperfusion injury, treatment with derivatives of pyrido[2,3-b]pyrazine resulted in reduced infarct size and improved neurological outcomes .
- Cancer Therapy : Clinical trials exploring the use of pyrazine derivatives in combination therapies for cancer treatment have shown promising results in enhancing the efficacy of traditional chemotherapeutics while minimizing side effects .
Properties
IUPAC Name |
6,8-dichloropyrido[2,3-b]pyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULHHKFNLFURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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